(S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate
Descripción
Propiedades
IUPAC Name |
tert-butyl N-[(3S)-1-pentan-3-ylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-6-12(7-2)16-9-8-11(10-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMARACPIAWBSP-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)N1CC[C@@H](C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Pentan-3-yl Group: The pentan-3-yl group can be introduced via an alkylation reaction using a suitable alkyl halide, such as pentan-3-yl bromide, in the presence of a base like sodium hydride.
Carbamoylation: The final step involves the introduction of the carbamate group. This can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of (S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pentan-3-yl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
The compound (S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate is a significant chemical entity in medicinal chemistry with various applications, particularly in drug development and therapeutic interventions. This article explores its applications, synthesis, and potential therapeutic benefits, supported by case studies and data tables.
Structure and Properties
- Molecular Formula : C₁₄H₂₈N₂O₂
- Molar Mass : Approximately 256.38 g/mol
- IUPAC Name : (S)-tert-butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate
The compound features a pyrrolidine ring with a tert-butyl group and a pentan-3-yl side chain, contributing to its unique chemical properties and biological activities.
Pharmaceutical Development
(S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with various biological targets, including receptors involved in neurological functions.
Neuropharmacology
Research indicates that compounds similar to (S)-tert-butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate can influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. This suggests potential applications in treating mood disorders and cognitive dysfunctions.
Anti-fibrotic Activity
A study demonstrated that derivatives of this compound exhibited significant anti-fibrotic activity against hepatic stellate cells (HSC-T6). The compounds were compared with established anti-fibrotic drugs like Pirfenidone, showing promise in reducing collagen expression and hydroxyproline content in cell cultures.
Case Study 1: Neuroprotective Properties
In vitro studies have shown that (S)-tert-butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate can protect neuronal cells from oxidative stress induced by amyloid beta peptide. The compound demonstrated improved cell viability compared to untreated controls, indicating its potential as a neuroprotective agent .
Case Study 2: Anti-fibrotic Effects
In research focused on liver fibrosis, the compound was tested against immortalized rat hepatic stellate cells. Results indicated that it effectively inhibited collagen production, suggesting its utility in developing treatments for fibrotic diseases.
| Activity Type | Measurement Method | Result |
|---|---|---|
| Cell Viability | MTT Assay | Increased viability vs control |
| Collagen Inhibition | Western Blot | Significant reduction observed |
| Hydroxyproline Content | Colorimetric Assay | Decreased levels noted |
Synthesis Route Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| N-Boc Protection | Boc2O, base (e.g., NaOH) | Protected amine |
| Cyclization | Appropriate solvent, heat | Pyrrolidine formation |
| Carbamate Formation | Isocyanate or carbamic acid derivative | Final product |
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparación Con Compuestos Similares
Table 1: Comparative Analysis of Similar Compounds
Key Observations:
Substituent Impact: The pentan-3-yl group in the target compound introduces greater lipophilicity and conformational flexibility compared to aromatic benzyl groups (e.g., CAS 99735-30-5) . This may enhance membrane permeability in drug candidates.
Ring System Variations :
- Piperidine derivatives (e.g., CAS 216854-24-9) offer a larger ring size, reducing steric hindrance and modifying hydrogen-bonding interactions compared to pyrrolidine-based compounds .
Stereochemical Specificity :
- The R-enantiomer (CAS 1286208-99-8) shares identical substituents but differs in spatial arrangement, which can drastically alter biological activity in chiral environments .
Actividad Biológica
(S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate, also known by its CAS number 122536-76-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- Purity : Typically above 95%
- Storage Conditions : Store in a dark place under inert atmosphere at room temperature.
Biological Activity Overview
The biological activity of (S)-tert-butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate has been investigated primarily in the context of its effects on various biological systems. The following sections summarize key findings from the literature.
Neuroprotective Effects
Pyrrolidine derivatives have also been studied for their neuroprotective effects. In vitro assays have suggested that such compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Research on related carbamate compounds indicates:
This suggests that (S)-tert-butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate might also exhibit AChE inhibitory activity, contributing to its potential as a neuroprotective agent.
Case Study: Synthesis and Evaluation of Pyrrolidine Derivatives
A study focused on synthesizing various pyrrolidine derivatives, including carbamates, evaluated their biological activities against different pathogens and their AChE inhibition profiles. The findings indicated that structural modifications significantly influenced both antimicrobial and neuroprotective activities.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo evaluations are crucial for understanding the full biological implications of (S)-tert-butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate. Preliminary animal studies suggest potential benefits in treating conditions characterized by inflammation and oxidative stress.
Q & A
Q. What are common synthetic routes for (S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate?
The synthesis typically involves:
- Carbamate protection : Introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen via nucleophilic substitution, as seen in analogous tert-butyl carbamate syntheses .
- Pentan-3-yl incorporation : Alkylation of the pyrrolidine ring using pentan-3-yl halides or Mitsunobu reactions. Stereochemical control may require chiral auxiliaries or enantioselective catalysis .
- Purification : Column chromatography or recrystallization to isolate the enantiopure product, as demonstrated in multi-step syntheses of related carbamates .
Q. Which analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the pyrrolidine ring structure, tert-butyl group, and pentan-3-yl substituent. - and -NMR are standard .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 296.79 g/mol for the (R)-enantiomer ).
- X-ray crystallography : Resolves stereochemistry and solid-state interactions, as shown in studies of tert-butyl carbamate derivatives .
Q. How is enantiomeric purity ensured during synthesis?
- Chiral chromatography : Use of chiral stationary phases (e.g., HPLC) to separate (S)- and (R)-enantiomers .
- Circular dichroism (CD) : Validates optical activity post-synthesis.
- Asymmetric synthesis : Enantioselective catalysts or chiral reagents to minimize racemization .
Advanced Research Questions
Q. How do reaction conditions influence competing pathways (e.g., Hofmann elimination vs. nucleophilic substitution)?
- Base selection : Strong bases (e.g., NaOH) promote Hofmann elimination of the carbamate group, yielding alkenes and tert-butylamine. Weak bases favor nucleophilic substitution .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution, while protic solvents may accelerate elimination .
- Temperature control : Lower temperatures (<0°C) suppress elimination, as observed in carbamate reactivity studies .
Q. How can computational modeling aid in predicting stereochemical outcomes?
- DFT calculations : Simulate transition states to predict enantiomer ratios in asymmetric syntheses .
- Molecular docking : Assess interactions with chiral catalysts (e.g., organocatalysts or metal complexes) .
- Conformational analysis : Identify steric hindrance in the pyrrolidine ring that may influence reactivity .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Impurity profiling : Use LC-MS to detect byproducts from side reactions (e.g., diastereomers or oxidation products) .
- Dynamic NMR : Investigate rotational barriers in the pentan-3-yl group that may cause signal splitting .
- Comparative crystallography : Cross-reference experimental data with X-ray structures of analogous compounds .
Q. How does the tert-butyl carbamate group influence solid-state behavior?
- Crystal packing : The bulky tert-butyl group disrupts π-π stacking, favoring hydrogen bonding between carbamate NH and adjacent molecules .
- Polymorphism screening : Varying crystallization solvents (e.g., ethanol vs. hexane) can yield different polymorphs, as seen in tert-butyl carbamate derivatives .
Q. What are the challenges in scaling up enantioselective synthesis?
- Catalyst loading : High-cost chiral catalysts require recycling or immobilization for industrial viability.
- Racemization risks : Elevated temperatures during workup may degrade enantiopurity, necessitating mild conditions .
- Process analytical technology (PAT) : Real-time monitoring via in-situ FTIR or Raman spectroscopy to maintain stereochemical integrity .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
